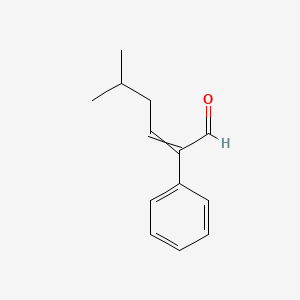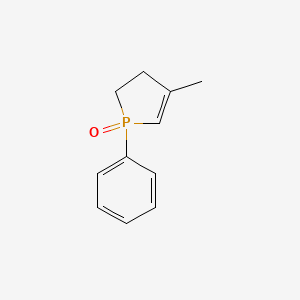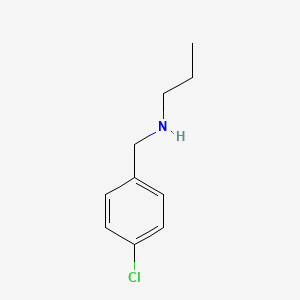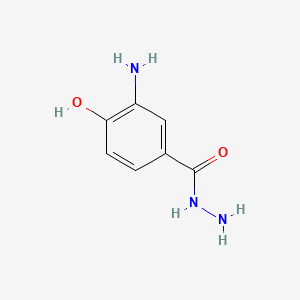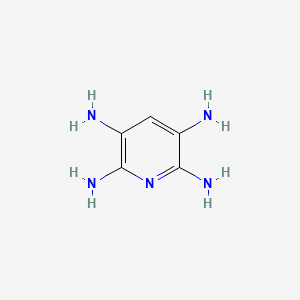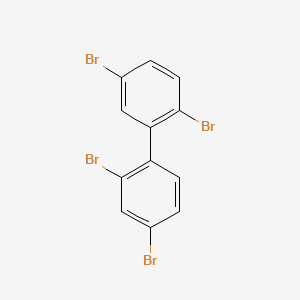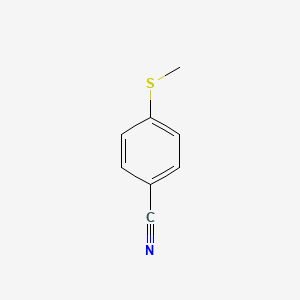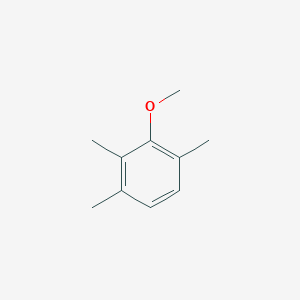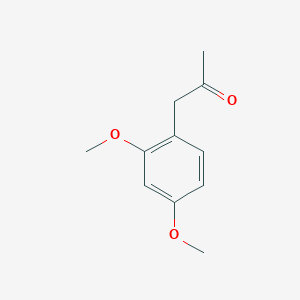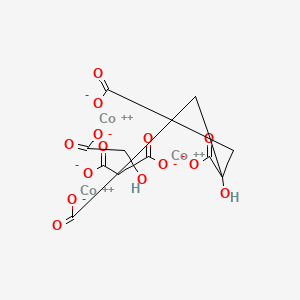
柠檬酸钴
描述
Cobaltous citrate is a chemical compound with the formula C₁₂H₁₀Co₃O₁₄ . It is a rose-red, amorphous powder .
Synthesis Analysis
Cobaltous citrate can be synthesized from reaction mixtures containing Co (II) and citrate in a 1:2 molar ratio at pH∼8 . The selection of routes to prepare these nanoferrites was found to be dependent on the required properties of materials to be synthesized .
Molecular Structure Analysis
The X-ray structure of Cobaltous citrate consists of a distorted octahedral anion with two citrate ligands fulfilling the coordination requirements of the Co (II) ion . The magnetic susceptibility measurements are consistent with a high-spin complex containing Co (II) with a ground state S =3/2 .
Chemical Reactions Analysis
Cobaltous citrate can react with aqueous ammonia to form a metal complex ion, hexaamminecobalt (II) ion . It can also react with sodium hydroxide to form a basic salt .
Physical And Chemical Properties Analysis
Cobaltous citrate is slightly soluble in water and soluble in dilute acids . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
科学研究应用
配位化学和潜在的生物相关性
已经研究了柠檬酸钴(II)在水介质中形成多样化配位化学的能力。合成了第一个水溶性的单核柠檬酸钴(II)配合物,表明其在生物学中可能具有重要意义,考虑到钴在类似B12的生物分子中的作用。这项研究对于了解生物体液中钴的生物分布可能具有重要意义 (Matzapetakis et al., 2000)。
材料科学:电化学电容器
柠檬酸钴(II)在材料科学中具有应用,特别是在合成介孔Co3O4材料方面。这些材料源自钴-柠檬酸配合物,表现出优异的电化学电容性能,表明在电化学电容器和能源应用中具有潜在用途 (Wang et al., 2012)。
农业和兽医科学
在农业和兽医科学中,已经探讨了柠檬酸钴(II)对奶牛生化过程的影响。研究显示,含有柠檬酸钴的矿物质补充剂可以影响血液和乳汁的生化参数,可能影响乳制品的产量和质量 (Khomyn et al., 2017)。
电化学工业
柠檬酸钴(II)在电沉积过程中的作用非常显著,特别是在钴-钼共沉积中。这项研究对于了解钴在不同pH环境中的电化学行为及其在工业应用中的影响至关重要 (Gómez et al., 2003)。
纳米技术和癌症治疗
柠檬酸钴(II)正在纳米技术中得到探索,特别是在柠檬酸包覆的钴铁氧体纳米颗粒的开发中。这些纳米颗粒显示出作为乳腺癌治疗的放射增敏剂的潜力,当与放射疗法结合时表现出生物相容性和增强的治疗效果 (Fagundes et al., 2020)。
安全和危害
Cobaltous citrate is classified as Acute toxicity - Category 4, Oral; Skin sensitization, Category 1; Serious eye damage, Category 1; Respiratory sensitization, Category 1; Germ cell mutagenicity, Category 2; Carcinogenicity, Category 1B; Reproductive toxicity, Category 1B . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
属性
IUPAC Name |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Co/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXNGVQCLMTKU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889440 | |
| Record name | Cobaltous citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Rose-red solid; [Hawley] Hydrate: Red crystals; Slightly soluble in water; [MSDSonline] | |
| Record name | Cobaltous citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Mol wt: 591.028. Solubility: 0.8 g/100 mL cold water at 15 °C /Cobaltous citrate dihydrate/, In water, 27.67 g/L at 20 deg and pH 6.6 | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cobaltous citrate | |
CAS RN |
866-81-9 | |
| Record name | Cobaltous citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, cobalt(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobaltous citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricobalt dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07D5053T1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Rose-red, amorphous powder; melting point 150 °C (loses 2H2O); slightly soluble in water; soluble in dilute acids /Cobalt(II) citrate dihydrate/ | |
| Record name | Cobaltous citrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/235 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




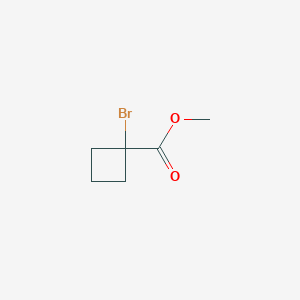
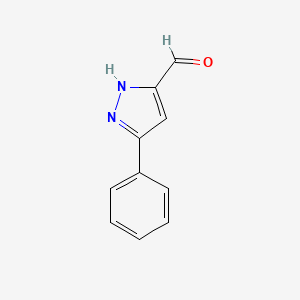
![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)
